molecular formula C10H12ClN3O3 B11785428 2-(5-Chloro-6-oxo-4-(pyrrolidin-1-yl)pyridazin-1(6H)-yl)acetic acid

2-(5-Chloro-6-oxo-4-(pyrrolidin-1-yl)pyridazin-1(6H)-yl)acetic acid

Cat. No.: B11785428
M. Wt: 257.67 g/mol
InChI Key: FBNPKDNRSVQHLO-UHFFFAOYSA-N
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Description

2-(5-Chloro-6-oxo-4-(pyrrolidin-1-yl)pyridazin-1(6H)-yl)acetic acid is a synthetic organic compound that belongs to the pyridazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-6-oxo-4-(pyrrolidin-1-yl)pyridazin-1(6H)-yl)acetic acid typically involves multi-step organic reactions. A common route might include:

    Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrrolidine group: This step may involve nucleophilic substitution reactions.

    Acetic acid functionalization: This can be achieved through carboxylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions could target the pyridazine ring or the carbonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorine atom.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

2-(5-Chloro-6-oxo-4-(pyrrolidin-1-yl)pyridazin-1(6H)-yl)acetic acid may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Biology: Studying its effects on biological systems, possibly as an enzyme inhibitor.

    Industry: Use in the synthesis of more complex organic molecules or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on its specific biological target. Generally, compounds like this might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-6-oxo-4-(morpholin-1-yl)pyridazin-1(6H)-yl)acetic acid
  • 2-(5-Chloro-6-oxo-4-(piperidin-1-yl)pyridazin-1(6H)-yl)acetic acid

Uniqueness

The unique structural features of 2-(5-Chloro-6-oxo-4-(pyrrolidin-1-yl)pyridazin-1(6H)-yl)acetic acid, such as the specific arrangement of the pyrrolidine and pyridazine rings, may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C10H12ClN3O3

Molecular Weight

257.67 g/mol

IUPAC Name

2-(5-chloro-6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetic acid

InChI

InChI=1S/C10H12ClN3O3/c11-9-7(13-3-1-2-4-13)5-12-14(10(9)17)6-8(15)16/h5H,1-4,6H2,(H,15,16)

InChI Key

FBNPKDNRSVQHLO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C(=O)N(N=C2)CC(=O)O)Cl

Origin of Product

United States

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